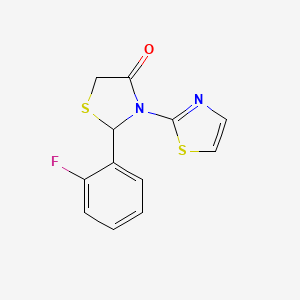![molecular formula C33H37NO4 B14365231 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate CAS No. 92341-09-8](/img/structure/B14365231.png)
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate is a chemical compound with the molecular formula C33H37NO4. It is known for its unique structural properties, which include a cyanophenoxy group and a dodecylbenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-cyanophenol: This can be achieved through the nitration of phenol followed by reduction and subsequent cyanation.
Formation of 4-[(4-cyanophenoxy)carbonyl]phenyl chloride: This intermediate is synthesized by reacting 4-cyanophenol with phosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate can undergo various chemical reactions, including:
Oxidation: The cyanophenoxy group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds .
Applications De Recherche Scientifique
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials due to its high birefringence and dielectric anisotropy.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological systems.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-Cyano-2-propyl benzodithioate
- 4,4′-Azobis(4-cyanovaleric acid)
Uniqueness
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate stands out due to its unique combination of a cyanophenoxy group and a dodecylbenzoate moiety, which imparts distinct physical and chemical properties. Its high birefringence and dielectric anisotropy make it particularly valuable in materials science applications .
Propriétés
Numéro CAS |
92341-09-8 |
|---|---|
Formule moléculaire |
C33H37NO4 |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
[4-(4-cyanophenoxy)carbonylphenyl] 4-dodecylbenzoate |
InChI |
InChI=1S/C33H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-26-13-17-28(18-14-26)32(35)38-31-23-19-29(20-24-31)33(36)37-30-21-15-27(25-34)16-22-30/h13-24H,2-12H2,1H3 |
Clé InChI |
FOXDTVNDJZQADL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


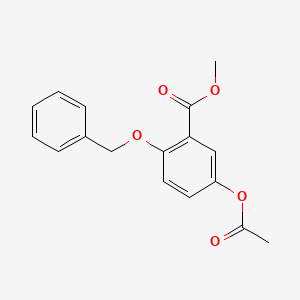

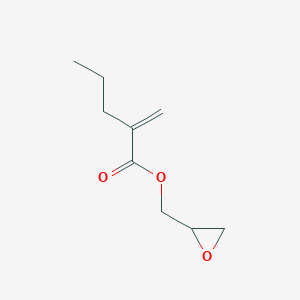
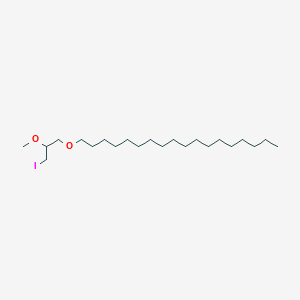
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
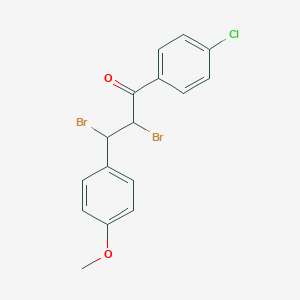
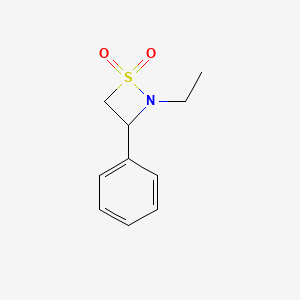
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
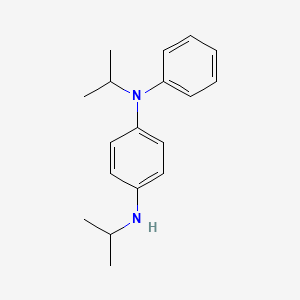
![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
